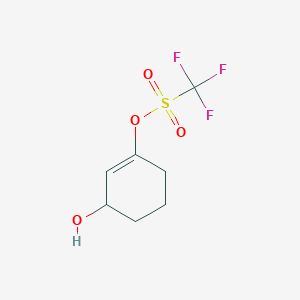![molecular formula C26H44O8 B14335297 2-(2-(2-(2-(2-(2-(4-(2-Methylheptan-2-yl)phenoxy)ethoxy)ethoxy)ethoxy)ethoxy]ethoxy)acetic acid CAS No. 100330-71-0](/img/structure/B14335297.png)
2-(2-(2-(2-(2-(2-(4-(2-Methylheptan-2-yl)phenoxy)ethoxy)ethoxy)ethoxy)ethoxy]ethoxy)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-(2-(2-(2-(2-(4-(2-Methylheptan-2-yl)phenoxy)ethoxy)ethoxy)ethoxy)ethoxy]ethoxy)acetic acid is a complex organic compound characterized by its extensive ethoxy chain and a phenoxy group substituted with a 2-methylheptan-2-yl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(2-(2-(2-(2-(4-(2-Methylheptan-2-yl)phenoxy)ethoxy)ethoxy)ethoxy)ethoxy]ethoxy)acetic acid typically involves multiple steps, starting from the base phenol compound. The phenol is first alkylated with 2-methylheptan-2-yl bromide in the presence of a strong base such as potassium carbonate. This is followed by successive ethoxylation reactions using ethylene oxide under controlled conditions to extend the ethoxy chain. Finally, the acetic acid group is introduced through a carboxylation reaction using chloroacetic acid.
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors for the ethoxylation steps and advanced purification techniques such as distillation and crystallization to isolate the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-(2-(2-(2-(2-(4-(2-Methylheptan-2-yl)phenoxy)ethoxy)ethoxy)ethoxy)ethoxy]ethoxy)acetic acid can undergo various chemical reactions, including:
Oxidation: The ethoxy chains can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The phenoxy group can be reduced to form a cyclohexanol derivative.
Substitution: The acetic acid group can participate in esterification reactions to form esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Esterification can be carried out using alcohols in the presence of acid catalysts like sulfuric acid.
Major Products
Oxidation: Formation of ethoxy chain aldehydes or carboxylic acids.
Reduction: Formation of cyclohexanol derivatives.
Substitution: Formation of various esters depending on the alcohol used.
Wissenschaftliche Forschungsanwendungen
2-(2-(2-(2-(2-(2-(4-(2-Methylheptan-2-yl)phenoxy)ethoxy)ethoxy)ethoxy)ethoxy]ethoxy)acetic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a drug delivery agent due to its ability to form micelles.
Industry: Used in the formulation of specialty chemicals and surfactants.
Wirkmechanismus
The mechanism by which 2-(2-(2-(2-(2-(2-(4-(2-Methylheptan-2-yl)phenoxy)ethoxy)ethoxy)ethoxy)ethoxy]ethoxy)acetic acid exerts its effects is largely dependent on its structure. The phenoxy group can interact with various molecular targets, while the ethoxy chains provide solubility and amphiphilic properties. This allows the compound to interact with lipid membranes and potentially disrupt or stabilize them, making it useful in drug delivery and membrane studies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methylheptane: A simpler hydrocarbon with a similar alkyl chain but lacking the phenoxy and ethoxy groups.
2-Methyl-4-heptanone: Contains a ketone group instead of the phenoxy and ethoxy chains.
2-Heptanol, 2-methyl-: An alcohol with a similar alkyl chain but different functional groups.
Uniqueness
What sets 2-(2-(2-(2-(2-(2-(4-(2-Methylheptan-2-yl)phenoxy)ethoxy)ethoxy)ethoxy)ethoxy]ethoxy)acetic acid apart is its extensive ethoxy chain and the presence of both a phenoxy group and an acetic acid group. This combination of functional groups provides unique properties such as amphiphilicity and the ability to form micelles, making it valuable in various scientific and industrial applications.
Eigenschaften
CAS-Nummer |
100330-71-0 |
|---|---|
Molekularformel |
C26H44O8 |
Molekulargewicht |
484.6 g/mol |
IUPAC-Name |
2-[2-[2-[2-[2-[2-[4-(2-methylheptan-2-yl)phenoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetic acid |
InChI |
InChI=1S/C26H44O8/c1-4-5-6-11-26(2,3)23-7-9-24(10-8-23)34-21-20-32-17-16-30-13-12-29-14-15-31-18-19-33-22-25(27)28/h7-10H,4-6,11-22H2,1-3H3,(H,27,28) |
InChI-Schlüssel |
OXKCQUJHUWCTJJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC(C)(C)C1=CC=C(C=C1)OCCOCCOCCOCCOCCOCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


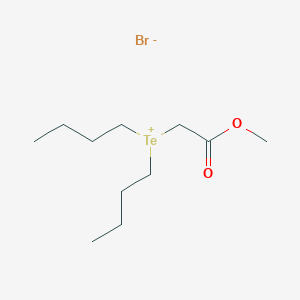
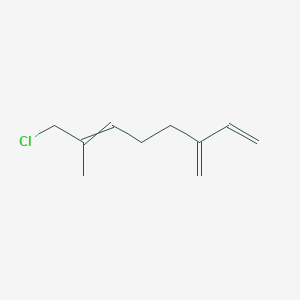
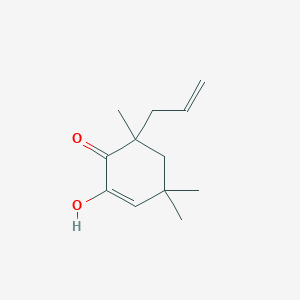
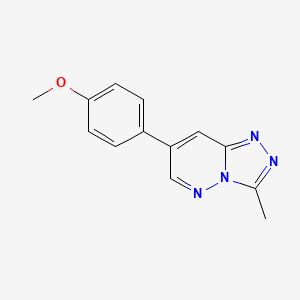
![5-[2-(4-Butylphenyl)ethyl]-2-[4-(pentyloxy)phenyl]pyridine](/img/structure/B14335242.png)

![1,3,5-Trimethyl-2-[(4-methylphenyl)selanyl]benzene](/img/structure/B14335250.png)
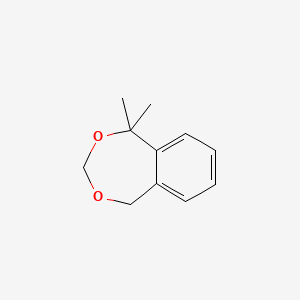

![1,1-Dimethyl-1,2-dihydrocyclobuta[b]naphthalene-3,8-dione](/img/structure/B14335255.png)
![1H-Isoindole-1,3(2H)-dione, 2-[[5-(chloromethyl)-2-thienyl]methyl]-](/img/structure/B14335269.png)


